

# 6-Formylpyridine-3-carbonitrile: A Technical Overview for Scientific Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Formylnicotinonitrile**

Cat. No.: **B112262**

[Get Quote](#)

IUPAC Name: 6-formylpyridine-3-carbonitrile[[1](#)]

Synonyms: **6-Formylnicotinonitrile**, **6-FORMYL-3-PYRIDINECARBONITRILE**[[1](#)]

This technical guide provides a comprehensive overview of 6-formylpyridine-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical structure, properties, and the broader context of its potential applications based on the activities of related pyridine-carbonitrile scaffolds.

## Chemical Structure and Properties

6-formylpyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a formyl group at the 6-position and a nitrile group at the 3-position.

Chemical Structure:

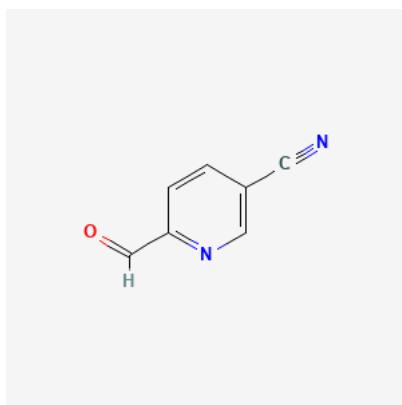
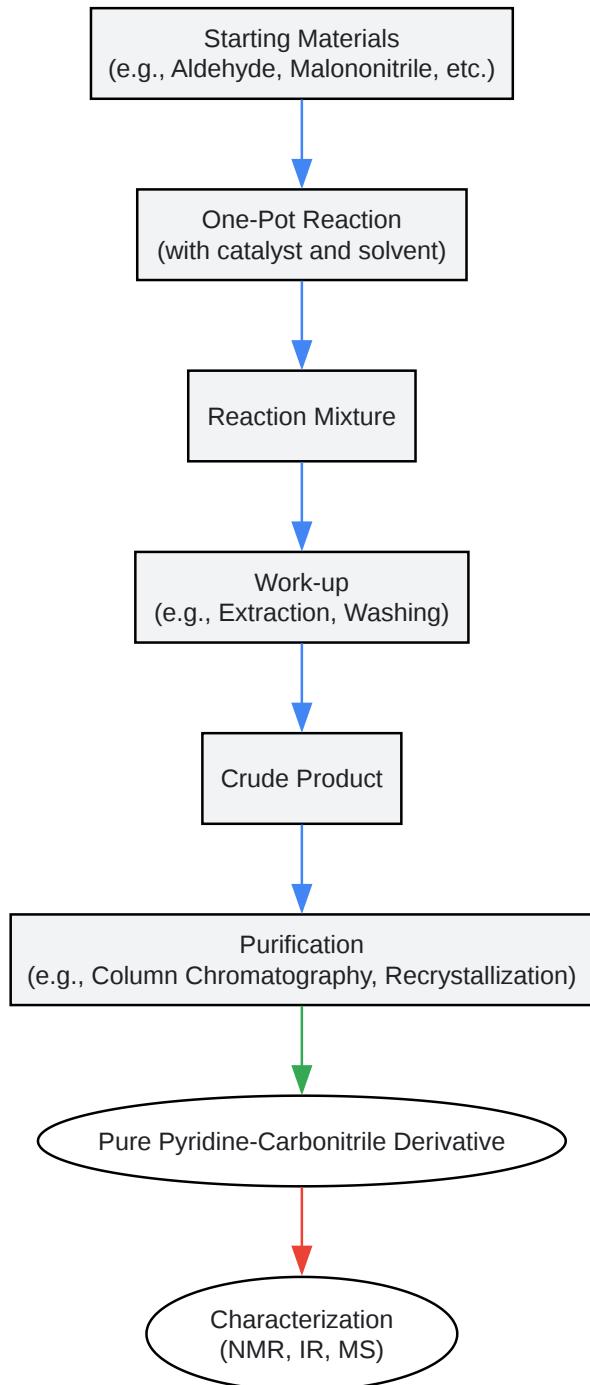



Table 1: Physicochemical Properties of 6-Formylpyridine-3-carbonitrile

| Property          | Value                                          | Source     |
|-------------------|------------------------------------------------|------------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O | PubChem[1] |
| Molecular Weight  | 132.12 g/mol                                   | PubChem[1] |
| IUPAC Name        | 6-formylpyridine-3-carbonitrile                | PubChem[1] |
| CAS Number        | 206201-64-1                                    | PubChem[1] |
| Canonical SMILES  | C1=CC(=NC=C1C#N)C=O                            | PubChem[1] |
| InChI Key         | DMDMMMFMXWZSLM-UHFFFAOYSA-N                    | PubChem[1] |
| Computed XLogP3   | 0.4                                            | PubChem[1] |
| Exact Mass        | 132.032362755                                  | PubChem[1] |

Note: Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 6-formylpyridine-3-carbonitrile are not readily available in public databases. Researchers are advised to perform their own analytical characterization upon synthesis.


## Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 6-formylpyridine-3-carbonitrile is not extensively documented in publicly accessible literature. However, general synthetic strategies for related pyridine-carbonitrile derivatives often involve multi-component

reactions or the modification of existing pyridine rings. For instance, the synthesis of various pyridine-carbonitrile derivatives has been achieved through combinatorial approaches.[2][3]

A hypothetical synthetic workflow for a substituted pyridine-carbonitrile is outlined below. This diagram illustrates a general process and is not specific to 6-formylpyridine-3-carbonitrile.

#### Hypothetical Synthesis Workflow for a Pyridine-Carbonitrile Derivative

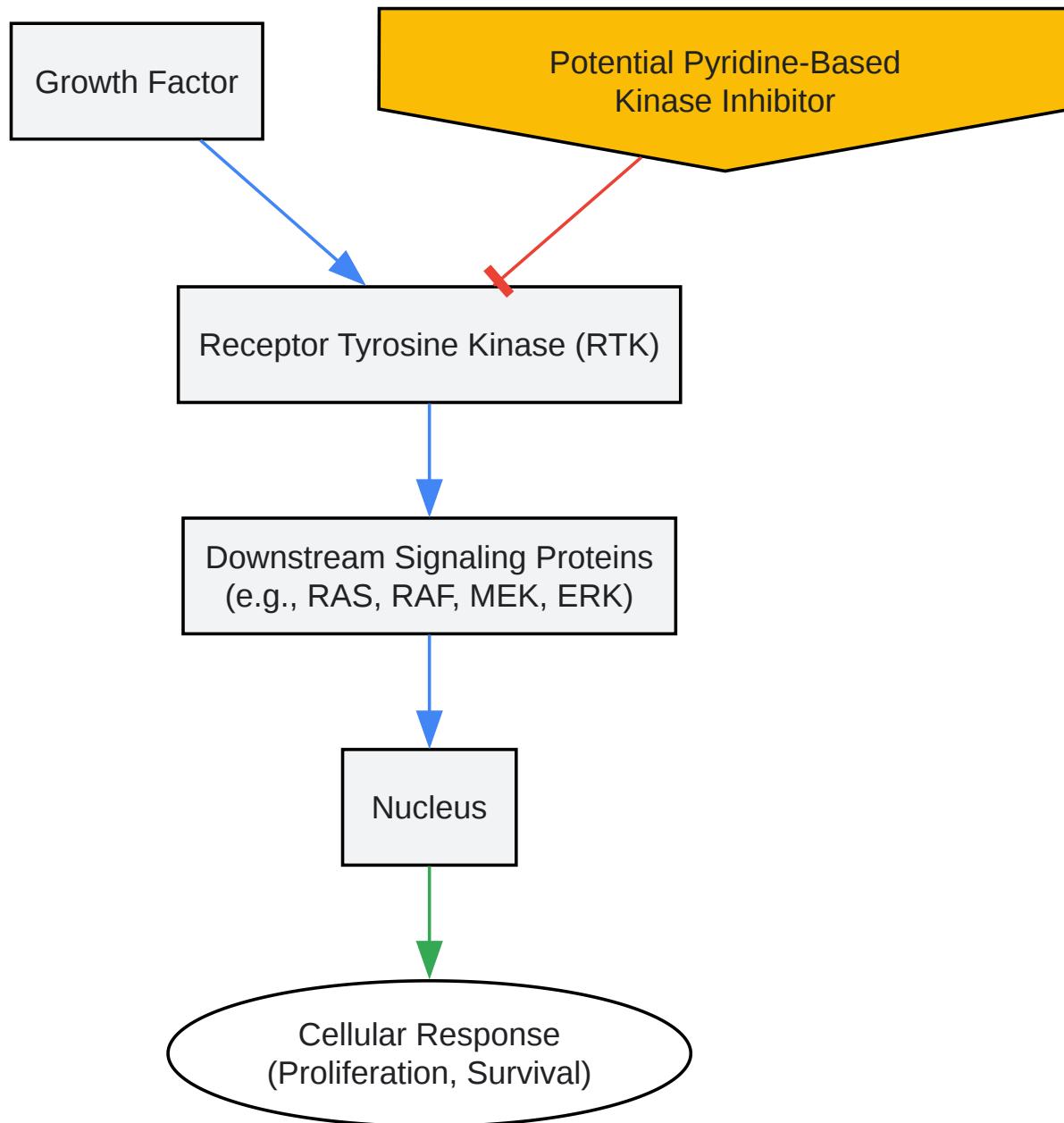


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of pyridine-carbonitrile derivatives.

## Potential Applications in Drug Discovery and Development

While specific biological activities for 6-formylpyridine-3-carbonitrile have not been extensively reported, the broader class of pyridine and pyridine-carbonitrile derivatives is a well-established scaffold in medicinal chemistry with a wide range of therapeutic applications.


**Anticancer Activity:** Numerous studies have highlighted the potential of pyridine-carbonitrile derivatives as anticancer agents.<sup>[2][3]</sup> For example, certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have demonstrated potent inhibition of colon tumor cell growth.<sup>[2][3]</sup> The pyridine scaffold is a key component in various kinase inhibitors and other targeted cancer therapies.<sup>[4]</sup>

**Enzyme Inhibition:** The pyridine-carbonitrile motif is found in inhibitors of various enzymes. Derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3), which has implications for both cardiovascular diseases and cancer.<sup>[2][3][5]</sup> The development of inhibitors for enzymes like telomerase, containing a 6-formyl-pyridine core, has also been explored.<sup>[6]</sup>

**Signaling Pathways:** Given the prevalence of pyridine-based compounds as kinase inhibitors, it is plausible that 6-formylpyridine-3-carbonitrile or its derivatives could interact with various signaling pathways crucial for cell proliferation, survival, and differentiation. However, without specific experimental data, any proposed mechanism of action or signaling pathway involvement remains speculative.

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which pyridine derivatives frequently belong.

## Generalized Kinase Signaling Pathway



[Click to download full resolution via product page](#)

Caption: A simplified diagram of a receptor tyrosine kinase pathway often targeted in cancer therapy.

## Conclusion

6-formylpyridine-3-carbonitrile represents a chemical entity with potential for further investigation in the field of medicinal chemistry. Its structural similarity to other biologically active pyridine-carbonitrile derivatives suggests that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its synthesis, full physicochemical characterization, and to explore its biological activity profile.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Formylpyridine-3-carbonitrile | C7H4N2O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Formylpyridine-3-carbonitrile: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112262#6-formylpyridine-3-carbonitrile-iupac-name-and-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)